Carbazol-1(2H)-one, 3,4-dihydro-6-chloro-9-(2-(diethylamino)ethyl)-, monohydrochloride

Description

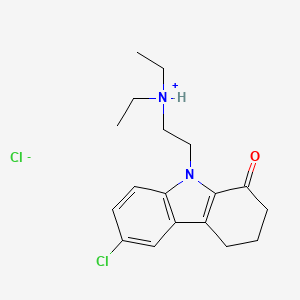

The compound Carbazol-1(2H)-one, 3,4-dihydro-6-chloro-9-(2-(diethylamino)ethyl)-, monohydrochloride (hereafter referred to as the "target compound") is a carbazole derivative with a unique substitution pattern. Its structure comprises:

- A carbazolone core (a fused tricyclic system of two benzene rings and a pyrrole ring) .

- 6-Chloro substituent, which may influence electronic properties and intermolecular interactions .

- 9-(2-(Diethylamino)ethyl) side chain, a tertiary amine group that enhances solubility via hydrochloride salt formation and may confer biological activity through receptor interactions .

Properties

CAS No. |

18638-87-4 |

|---|---|

Molecular Formula |

C18H24Cl2N2O |

Molecular Weight |

355.3 g/mol |

IUPAC Name |

2-(6-chloro-1-oxo-3,4-dihydro-2H-carbazol-9-yl)ethyl-diethylazanium;chloride |

InChI |

InChI=1S/C18H23ClN2O.ClH/c1-3-20(4-2)10-11-21-16-9-8-13(19)12-15(16)14-6-5-7-17(22)18(14)21;/h8-9,12H,3-7,10-11H2,1-2H3;1H |

InChI Key |

QSYGRIQZTDHMGW-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCN1C2=C(C=C(C=C2)Cl)C3=C1C(=O)CCC3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbazole derivatives typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For this specific compound, the synthesis might involve:

Starting Materials: Appropriate substituted aniline and diethylaminoethyl chloride.

Cyclization: Formation of the carbazole ring system through cyclization reactions.

Chlorination: Introduction of the chlorine atom at the 6-position.

Final Steps: Formation of the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for carbazole derivatives often involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired purity, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions

Carbazole derivatives can undergo various chemical reactions, including:

Oxidation: Conversion to carbazole-1,4-quinone derivatives.

Reduction: Reduction of the carbazole ring to form dihydrocarbazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the carbazole ring.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Use of halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions can introduce various functional groups onto the carbazole ring.

Scientific Research Applications

Carbazole derivatives, including the compound , have a wide range of scientific research applications:

Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

Biology: Investigated for their potential as antimicrobial, antiviral, and anticancer agents.

Medicine: Explored for their therapeutic potential in treating various diseases, including neurological disorders and cancer.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic materials.

Mechanism of Action

The mechanism of action of carbazole derivatives often involves interaction with specific molecular targets and pathways. For example:

Molecular Targets: Enzymes, receptors, and DNA.

Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to induce cytotoxic effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below highlights key structural and functional differences between the target compound and related molecules:

Key Observations:

Core Structure: The carbazolone core in the target compound distinguishes it from procaine’s benzoate ester but aligns with antimicrobial oxadiazole-carbazole hybrids . The non-planar carbazole unit (dihedral angle: 1.35° between benzene and pyrrole rings) may influence binding kinetics compared to planar aromatic systems .

This is observed in oxadiazole-carbazole derivatives, where chloro-substituted analogues exhibit enhanced antimicrobial activity . The diethylaminoethyl side chain mirrors procaine’s structure, suggesting shared solubility benefits (via hydrochloride salt formation) and possible local anesthetic properties . However, the carbazole core may redirect activity toward CNS targets due to its lipophilic nature.

Hydrogen Bonding and Crystal Packing: The base carbazolone structure (without the diethylaminoethyl group) forms centrosymmetric dimers via N–H···O hydrogen bonds . The target compound’s side chain may disrupt this packing, altering crystallinity and bioavailability.

Biological Activity

Carbazol-1(2H)-one, specifically the compound 3,4-dihydro-6-chloro-9-(2-(diethylamino)ethyl)-, monohydrochloride, is a derivative of carbazole that has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings on its biological activity, including antifungal and antiviral properties, and provide a comprehensive overview supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a carbazole backbone with chloro and diethylamino substituents. Its molecular formula is with a molecular weight of approximately 292.80 g/mol. The presence of the chloro group and the diethylamino moiety significantly influences its biological activity.

Table 1: Basic Properties of Carbazol-1(2H)-one Derivative

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 292.80 g/mol |

| Density | 1.397 g/cm³ |

| CAS Number | 14192-67-7 |

Antifungal Activity

Research indicates that carbazole derivatives exhibit notable antifungal properties. Specifically, studies have shown that various carbazole compounds demonstrate significant activity against pathogenic fungi. For instance, 6-hydroxy-1H-carbazole derivatives have been synthesized and tested for antifungal efficacy against strains such as Candida albicans and Aspergillus niger, revealing promising results in vitro .

Case Study: Antifungal Evaluation

In a study evaluating the antifungal activity of several carbazole derivatives, it was found that certain compounds exhibited over 70% inhibition of fungal growth at concentrations below 50 µM. This suggests that modifications to the carbazole structure can enhance antifungal potency.

Antiviral Activity

Carbazole derivatives have also been investigated for their antiviral properties. A specific study focused on the antiviral activity of compounds related to carbazole structures against yellow fever virus (YFV). The results indicated that several derivatives, including those with similar substituents to our compound of interest, showed significant inhibitory effects on viral replication .

Table 2: Antiviral Activity Against Yellow Fever Virus

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Carbazol derivative A | 25 | 100 | 4 |

| Carbazol derivative B | 44 | 150 | 3.41 |

| Carbazol-1(2H)-one derivative | TBD | TBD | TBD |

The biological activity of carbazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes or receptors involved in fungal and viral replication processes. For instance, the presence of electron-donating groups like diethylamino enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with intracellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.